![molecular formula C15H14Cl2N4O2 B13962028 Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl- CAS No. 52085-52-6](/img/structure/B13962028.png)
Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl- is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a benzenamine core with additional functional groups that contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl- typically involves the following steps:
Diazotization: The starting material, 2-chloro-4-nitroaniline, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(2-chloroethyl)-N-methylbenzenamine to form the azo compound.
The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for temperature and pH control is common to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl- can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring basic conditions or the presence of a catalyst.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of an amine derivative.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent bonds with specific amino acid residues in proteins, potentially altering their activity and function. The azo group can also undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine, N-(2-chloroethyl)-4-[(2-chlorophenyl)azo]-N-methyl-
- Benzenamine, N-(2-chloroethyl)-4-[(4-nitrophenyl)azo]-N-methyl-
- Benzenamine, N-(2-chloroethyl)-4-[(2,4-dichlorophenyl)azo]-N-methyl-
Uniqueness
Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl- is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and interactions with biological molecules. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various fields.
Propiedades
Número CAS |
52085-52-6 |
|---|---|
Fórmula molecular |
C15H14Cl2N4O2 |
Peso molecular |
353.2 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-methylaniline |
InChI |
InChI=1S/C15H14Cl2N4O2/c1-20(9-8-16)12-4-2-11(3-5-12)18-19-15-7-6-13(21(22)23)10-14(15)17/h2-7,10H,8-9H2,1H3 |
Clave InChI |
MDNMLKKHFHYRGF-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCl)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


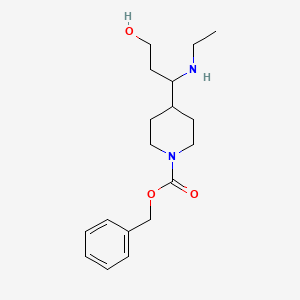
![8,10,12-trimethylbenzo[a]acridine](/img/structure/B13961955.png)
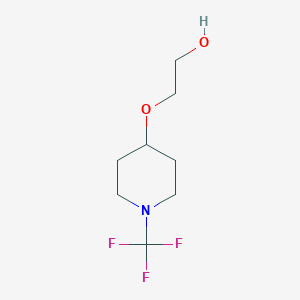
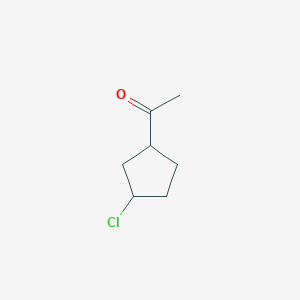
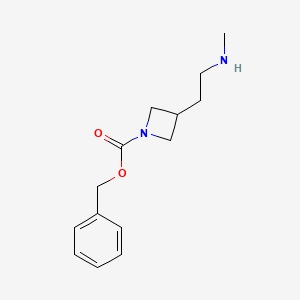
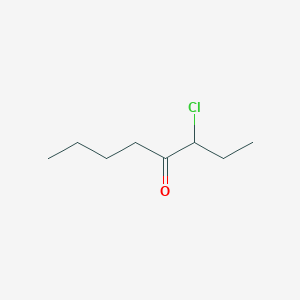
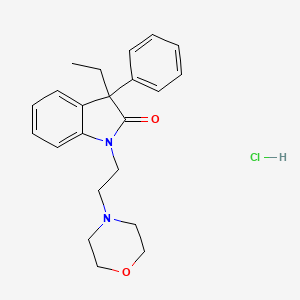
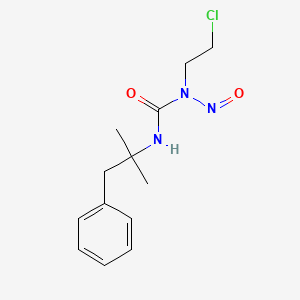
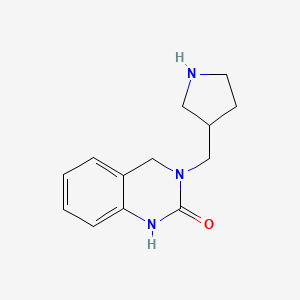
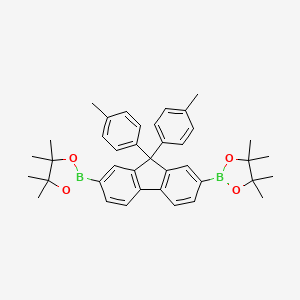
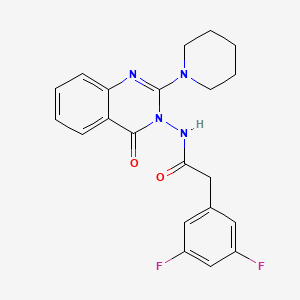
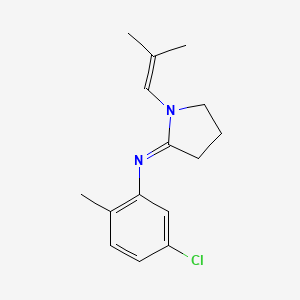
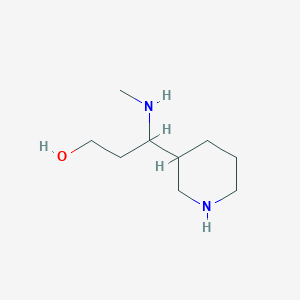
![8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane](/img/structure/B13962043.png)
